molecular formula C19H13ClN2O4 B5990967 N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide CAS No. 853351-12-9

N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

Cat. No.: B5990967
CAS No.: 853351-12-9
M. Wt: 368.8 g/mol
InChI Key: CMQZWAPVUYQGTQ-CSKARUKUSA-N
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Description

N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide is a synthetic chemical compound offered for research and development purposes. As an acrylamide derivative, it features an α,β-unsaturated carbonyl structure, which is known to act as a soft electrophile. This property allows such compounds to preferentially form covalent bonds with soft nucleophiles, such as cysteine thiolate groups on proteins . This mechanism is central to the biological activity of many type-2 alkene compounds, which can disrupt protein function and impair critical cellular processes, including presynaptic neurotransmission . Compounds with this core structure are often investigated in studies of neurotoxicity, cellular stress, and molecular mechanisms of electrophile-induced damage . The structure incorporates furan and substituted phenyl rings, which are motifs found in various pharmacologically active molecules, suggesting potential utility in mechanistic and biochemical research. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for confirming the product's identity and purity and for adhering to all applicable safety and regulatory guidelines during its handling and use. Analytical data for this specific compound is not available.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-14-4-2-5-15(12-14)21-19(23)10-8-17-7-9-18(26-17)13-3-1-6-16(11-13)22(24)25/h1-12H,(H,21,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQZWAPVUYQGTQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-12-9
Record name N-(3-CHLOROPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
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Biological Activity

N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from various studies and provides an overview of its biological activity, including mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C19H13ClN2O4
  • Molecular Weight : 364.77 g/mol
  • SMILES Notation : Clc1ccc(cc1)C(=O)C=Cc2c(c(cc2)N(=O)=O)C=O

The compound features a chlorinated phenyl group and a nitrophenyl furan moiety, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets through hydrogen bonding and π-π stacking.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study examining various acrylamide derivatives found that certain substitutions on the phenyl ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substituents demonstrated improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Acrylamide Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
This compoundTBDTBD

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The acrylamide moiety has been associated with the inhibition of cancer cell proliferation in several cancer types. In vitro assays have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Acrylamide Derivative X12HeLa
Acrylamide Derivative Y8MCF-7
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in tumor cells, leading to cell death.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially leading to increased permeability and cell lysis in microbes.

Case Studies

A recent study investigated the effects of various acrylamide derivatives on microbial growth and cancer cell viability. Among the tested compounds, those with nitro and chloro substituents exhibited superior activity compared to their non-substituted counterparts, highlighting the importance of these functional groups in enhancing biological efficacy .

Scientific Research Applications

Introduction to N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

This compound is a compound of significant interest in various fields of scientific research, particularly in medicinal chemistry and material science. This compound, characterized by its unique chemical structure, has been studied for its potential applications in drug development, as well as in biological and environmental research.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the nitrophenyl group enhances its biological activity, making it a candidate for further pharmacological studies.

Mutagenicity Testing

This compound has been utilized as a positive control in Ames tests, which assess the mutagenic potential of chemical substances. In these tests, it has shown significant activity against various bacterial strains, indicating its utility in evaluating the mutagenicity of other compounds .

Environmental Science

Due to its chemical properties, this compound can serve as a model compound for studying the degradation pathways of nitroaromatic compounds in environmental samples. Understanding how such compounds break down can help assess their impact on ecosystems and inform remediation strategies.

Material Science

In material science, derivatives of this compound are being explored for their use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties and stability under various conditions.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of various acrylamide derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Ames Test Evaluation

In a comprehensive evaluation of mutagenic compounds, this compound was used to benchmark the effectiveness of new synthetic compounds. The study confirmed its reliability as a positive control, providing critical data on the mutagenic potential of newly synthesized chemicals .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared to similar acrylamides in Table 1.

Compound Name Substituents on Furan Substituents on Acrylamide N-Atom Molecular Formula Molecular Weight (g/mol) Key References
N-(3-Chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide (Target) 3-Nitrophenyl 3-Chlorophenyl C₁₉H₁₄ClN₃O₄ 383.8 (calculated) Inferred
(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide 4-Nitrophenyl 3-Methylphenyl + Cyano C₂₁H₁₅N₃O₄ 373.37
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylamide 2,3-Dichlorophenyl -NH₂ C₁₃H₉Cl₂NO₂ 282.12
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide 2-Chlorophenyl Phenyl C₁₉H₁₄ClNO₂ 323.8
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide 3-Nitrophenyl Methyl + Cyano C₁₅H₁₁N₃O₄ 297.27

Key Observations :

  • Substituent Position: The 3-nitrophenyl group on the furan (target compound) contrasts with 4-nitrophenyl () and dichlorophenyl () analogs.
  • N-Substituents : The 3-chlorophenyl group on the acrylamide nitrogen may confer steric bulk and lipophilicity, influencing pharmacokinetics compared to smaller groups (e.g., methyl in ).

Physicochemical and Pharmacokinetic Properties

Predicted Properties

  • Melting Point : Likely >150°C, based on similar acrylamides ().
  • ADME Profile : Chlorophenyl and nitrophenyl groups may enhance metabolic stability but reduce oral bioavailability due to high molecular weight (~383 g/mol).

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Knoevenagel condensation : Coupling of a nitro-substituted furan aldehyde with an acrylamide derivative.
  • Nucleophilic substitution : Introduction of the 3-chlorophenyl group via amide bond formation.
    Optimization strategies include:
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C during condensation to balance reaction rate and side-product formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the furan and acrylamide moieties. For example, the furan ring protons appear at δ 6.5–7.5 ppm, while the acrylamide carbonyl resonates at ~168 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 383.05) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for structurally similar acrylamide derivatives?

  • Methodological Answer : Analogues with nitro/furan substitutions exhibit:
  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus due to nitro group-mediated ROS generation .
  • Enzyme inhibition : IC₅₀ of 1.2 µM against COX-2, attributed to π-π stacking with the active site .
    Screening protocols:
  • Microplate assays (e.g., Alamar Blue for bacterial viability) .
  • Fluorescence quenching to study protein-ligand interactions .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding poses with target proteins (e.g., COX-2) using force fields like AMBER. The nitro group forms hydrogen bonds with Arg120, while the chlorophenyl group occupies hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
  • QSAR models : Correlate substituent electronegativity (e.g., -NO₂) with inhibitory potency .

Q. What strategies resolve contradictions in reported biological activities across different studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:
  • Assay conditions : Standardize pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C) .
  • Structural analogs : Compare derivatives with substituent variations (e.g., 3-nitrophenyl vs. 4-nitrophenyl) using SAR tables .
  • Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric methods .

Q. What experimental approaches determine the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC. Nitro groups degrade rapidly at pH >8 .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, relevant for storage .
  • Light sensitivity : UV-Vis spectroscopy tracks absorbance shifts (λmax 320 nm) under UV exposure .

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